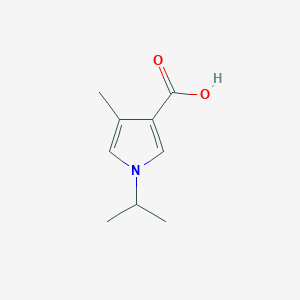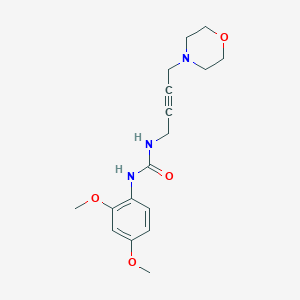
1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
A series of flexible ureas, including those with structures related to 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, were synthesized and assessed for their antiacetylcholinesterase activity. These compounds, designed to optimize spacer length and conformational flexibility, showed that a linear ethoxyethyl chain could replace a previously used spacer while maintaining high inhibitory activities when correctly substituted. This highlights the compound's potential in developing treatments targeting acetylcholinesterase, an enzyme involved in neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).
Corrosion Inhibition
1,3,5-triazinyl urea derivatives, structurally similar to 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, demonstrated effective corrosion inhibition on mild steel in acidic environments. These studies indicate the potential application of such compounds in protecting industrial materials from corrosive damage, highlighting their adsorption and formation of protective layers on metal surfaces (Mistry et al., 2011).
Cancer Research
Research into phenoxypyrimidine urea derivatives, closely related to the compound , has identified their potential as therapeutic agents in treating non-small cell lung cancer. These compounds induce apoptosis through both caspase-dependent and independent pathways and demonstrate the ability to suppress tumor growth in xenograft mouse models. This positions such molecules as promising candidates for lung cancer treatment, with specific mechanisms including the induction of apoptosis and cytoprotective autophagy (Gil et al., 2021).
Antiproliferative Effects and Kinase Inhibition
3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives have been identified as potent and selective inhibitors of the FGF receptor-1 tyrosine kinase, showcasing their utility in antiangiogenesis and potential cancer therapies. These compounds inhibit tumor cell growth and are particularly effective in models of vascularized tumors, demonstrating significant in vivo antitumor effects at non-toxic doses (Thompson et al., 2000).
Structural Studies
Structural studies on compounds such as dimethomorph, which shares similar structural motifs with 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, provide insights into molecular packing and hydrogen bonding. These studies offer a foundation for understanding the physical and chemical properties of these compounds, essential for their application in various scientific and industrial processes (Kang et al., 2015).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-22-14-5-6-15(16(13-14)23-2)19-17(21)18-7-3-4-8-20-9-11-24-12-10-20/h5-6,13H,7-12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEYXNSABJRTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC#CCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)
![N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2549376.png)
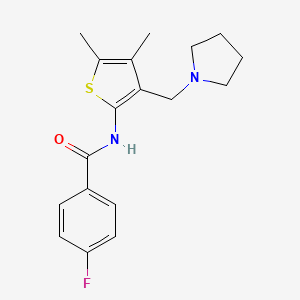
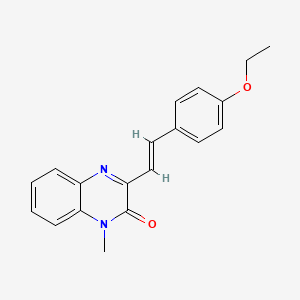
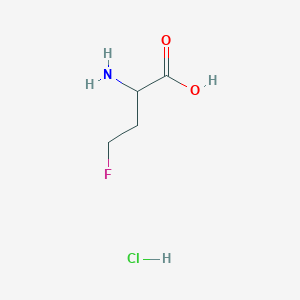
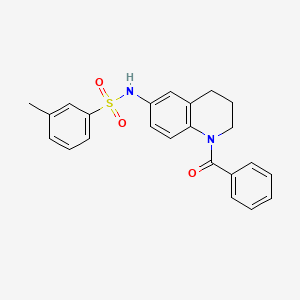
![2-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2549384.png)

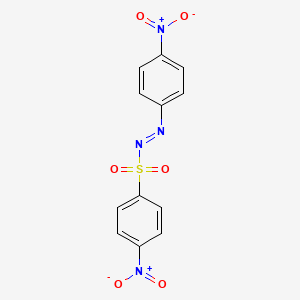
![(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2549388.png)
![3-ethyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549389.png)

![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2549394.png)
